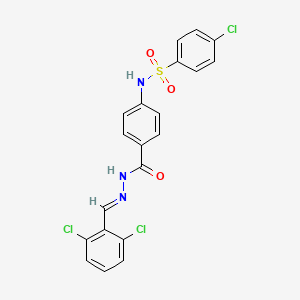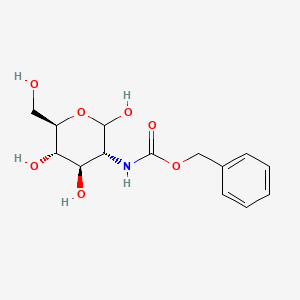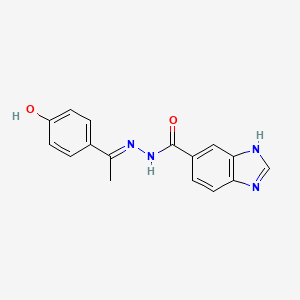
Cyclohexyl 4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4-oxopentanoate is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclohexane, featuring a 4-oxopentanoate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 4-oxopentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification. The reaction mixture is often subjected to distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl 4-oxopentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield cyclohexyl 4-hydroxypentanoate, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Cyclohexyl 4-oxopentanoic acid.
Reduction: Cyclohexyl 4-hydroxypentanoate.
Substitution: Various cyclohexyl-substituted pentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl 4-oxopentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying esterification and hydrolysis reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of prodrugs that release active agents upon metabolic conversion.
Medicine: Research into this compound derivatives has explored their potential as anti-inflammatory and analgesic agents.
Industry: It is used in the manufacture of specialty chemicals, including plasticizers and fragrances.
Mécanisme D'action
The mechanism by which cyclohexyl 4-oxopentanoate exerts its effects depends on its chemical transformations. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing cyclohexanol and 4-oxopentanoic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Cyclohexyl 4-oxopentanoate can be compared with other esters such as:
Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 4-oxopentanoate group.
Cyclohexyl butyrate: Contains a butyrate ester group, differing in chain length and reactivity.
Cyclohexyl propionate: Features a propionate group, offering different physical and chemical properties.
Uniqueness: this compound’s unique feature is the presence of the 4-oxopentanoate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it particularly valuable in synthetic organic chemistry and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
3063-69-2 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
cyclohexyl 4-oxopentanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)7-8-11(13)14-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
Clé InChI |
PQJDSRWCTFIVMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)
![N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B12003384.png)

![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)

![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)

